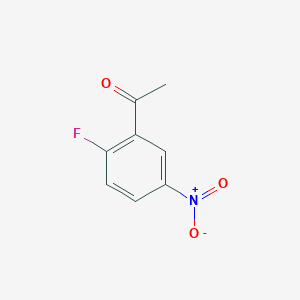

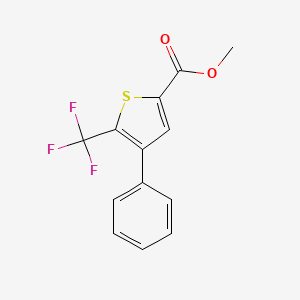

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiophene derivatives often involves the use of substituted thiophenes or thieno[3,4-b]thiophenes as starting materials. For example, the synthesis of trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate involves the incorporation of a trifluoromethyl group, which is known to have pronounced steric and electronic effects on the resulting polymers . Similarly, the synthesis of various substituted thiophene carboxylates, such as the 3-substituted methyl 4,6-dihydrothieno[3,4-b]thiophene-carboxylate 5,5-dioxides, is described as a facile process, indicating that the synthesis of methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate could potentially be achieved through analogous methods .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is often confirmed using techniques such as X-ray diffraction, as seen in the synthesis of 4-phenyl-1,3,4,4H-thiadiazin-5(6H)-one . The presence of substituents like the trifluoromethyl group can significantly alter the optical and electrochemical properties of the compounds due to changes in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) levels . The molecular structure and stability of these compounds can also be analyzed using methods like natural bond orbital (NBO) analysis .

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, which can be used to further modify their structure or to synthesize other compounds. For instance, methyl 3-hydroxythiophene-2-carboxylate can undergo halogenation and subsequent reactions with alcohols to yield different products . The reactivity of the thiophene moiety can be exploited in nucleophilic substitution reactions, as demonstrated by the synthesis of methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. The introduction of electron-withdrawing groups like the trifluoromethyl group can lead to lower HOMO and LUMO levels, affecting the optical and electrochemical properties . The presence of such groups can also induce steric hindrance, influencing the planarity and conjugation of the molecule . The vibrational wavenumbers, geometrical parameters, and hyperpolarizability of these compounds can be calculated using computational methods such as Hartree-Fock (HF) and density functional theory (DFT) . Additionally, the thermal and photoluminescent properties of thiophene derivatives can be studied to understand their potential applications in materials science 10.

科学的研究の応用

Synthetic Applications and Biological Activity

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate is an aromatic compound that has been explored in various synthetic and biological contexts due to its unique structural attributes. Here, we delve into its applications in scientific research, focusing on synthesis and evaluation without touching on drug use, dosage, or side effects.

Synthetic Utility and Chemical Behavior The compound serves as a versatile building block in organic synthesis. Its incorporation into thiophene derivatives underscores its relevance in creating compounds with potential biological activities. Thiophene analogues, such as those of carcinogens benzidine and 4-aminobiphenyl, have been synthesized and evaluated, illustrating the chemical's role in exploring carcinogenicity and its behavior in biological systems (Ashby et al., 1978). Additionally, the chemistry of related scaffolds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones has been reviewed, emphasizing the compound's utility in synthesizing heterocycles and dyes (Gomaa & Ali, 2020).

Biological Interactions and Potential Applications Research into fluorescent chemosensors based on related compounds demonstrates the applicability of this chemical framework in developing sensors for detecting various biological and chemical entities, highlighting its potential in diagnostic applications (Roy, 2021). Furthermore, the study of environmental contaminants like triclosan and its by-products reveals the compound's structural relevance to environmental science and toxicology, providing insights into its degradation and biological effects (Bedoux et al., 2012).

特性

IUPAC Name |

methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O2S/c1-18-12(17)10-7-9(8-5-3-2-4-6-8)11(19-10)13(14,15)16/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDMSDMSSVFMCKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)C(F)(F)F)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381796 |

Source

|

| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

CAS RN |

237385-98-7 |

Source

|

| Record name | methyl 4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

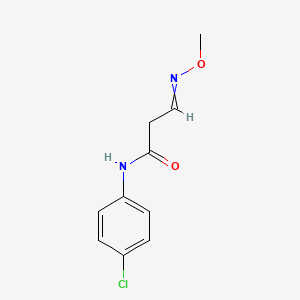

![ethyl 2-[2-(3,5-dichloroanilino)vinyl]-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B1303927.png)

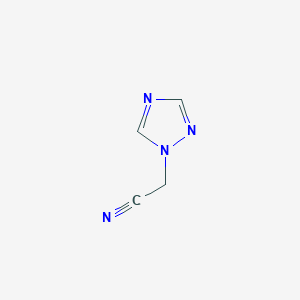

![N-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-3-(methylsulfanyl)aniline](/img/structure/B1303928.png)

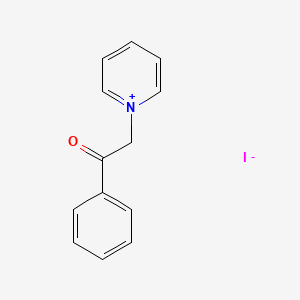

![Methyl 4-{2-[(tert-butylsulfonyl)(cyano)methylene]hydrazino}benzenecarboxylate](/img/structure/B1303932.png)

![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)